Ethanone, 1-(2,4,5-trimethyl-7-phenyl-6H-pyrrolo(3,4-b)pyridin-3-yl)-
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Overview
Description
Ethanone, 1-(2,4,5-trimethyl-7-phenyl-6H-pyrrolo(3,4-b)pyridin-3-yl)- is a complex organic compound characterized by its unique structure, which includes a pyrrolo-pyridine core substituted with trimethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,4,5-trimethyl-7-phenyl-6H-pyrrolo(3,4-b)pyridin-3-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrole ring, followed by the introduction of the pyridine moiety through cyclization reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,4,5-trimethyl-7-phenyl-6H-pyrrolo(3,4-b)pyridin-3-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-(2,4,5-trimethyl-7-phenyl-6H-pyrrolo(3,4-b)pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4,5-trimethyl-7-phenyl-6H-pyrrolo(3,4-b)pyridin-3-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the interaction and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,4,5-trimethylphenyl)-
- Ethanone, 1-(2,4,6-trimethylphenyl)-
- Pyrrolopyrazine derivatives
Uniqueness
Ethanone, 1-(2,4,5-trimethyl-7-phenyl-6H-pyrrolo(3,4-b)pyridin-3-yl)- is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
57435-62-8 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-(2,4,5-trimethyl-7-phenyl-6H-pyrrolo[3,4-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C18H18N2O/c1-10-15(13(4)21)11(2)20-18-16(10)12(3)19-17(18)14-8-6-5-7-9-14/h5-9,19H,1-4H3 |
InChI Key |
PWAYKGPSWNLPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C(NC(=C12)C)C3=CC=CC=C3)C)C(=O)C |
Origin of Product |
United States |
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